1. (S) 5-chloro-N-((2-oxo-3-(4-(2-oxo-2H-pyridin-1-yl)phenyl)-1,3-oxazolidine -5-yl) methyl) thiophene -2-carboxamide [, ]
Compound Description: This compound, also known as rivaroxaban, is a commonly used anticoagulant drug. It is a factor Xa inhibitor, preventing the formation of blood clots. [, , , , , ]
Relevance: Rivaroxaban shares several key structural features with N-[3-(1,3-benzodioxol-5-yl)-4-oxochromen-2-yl]thiophene-2-carboxamide, including the thiophene-2-carboxamide moiety. Both compounds also feature a heterocyclic ring system linked to the thiophene ring, although the specific heterocycles differ (oxazolidinone in rivaroxaban, chromone in the target compound). [, ]
Compound Description: This compound, known as Ivacaftor, is a drug used in the treatment of cystic fibrosis. It acts as a potentiator of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, improving its chloride channel function. []
Relevance: Although structurally distinct from the target compound, Ivacaftor is included here due to its role as a CFTR potentiator. The paper discussing Ivacaftor highlights the need for potentiators that do not interfere with CFTR correctors. This information could be relevant when considering potential therapeutic applications of N-[3-(1,3-benzodioxol-5-yl)-4-oxochromen-2-yl]thiophene-2-carboxamide, especially if it exhibits similar CFTR-modulating properties. []
Compound Description: This compound is a CFTR corrector investigated for the treatment of cystic fibrosis. It aims to improve the cellular processing of the defective CFTR protein, particularly the ΔF508 mutation. []
Relevance: This CFTR corrector features a 2,2-difluoro-1,3-benzodioxol moiety, also present in the target compound N-[3-(1,3-benzodioxol-5-yl)-4-oxochromen-2-yl]thiophene-2-carboxamide. This structural similarity suggests a possible relationship in their biological activity or target interactions. []
4. 1-(2,2-difluoro-1,3-benzodioxol-5-yl)-N-(1-[(2R)-2,3-dihydroxypropyl]-6-fluoro-2-(2-hydroxy-1,1-dimethylethyl)-1H-indol-5-yl), which might contribute to the modest reported efficacy of combination therapy in clinical trials. Here, we report the identification and characterization of potentiators that do not interfere with ∆F508-CFTR stability or corrector action. High-throughput screening and structure-activity analysis identified several classes of potentiators that do not impair corrector action, including tetrahydrobenzothiophenes, thiooxoaminothiazoles, and pyrazole-pyrrole-isoxazoles. The most potent compounds have an EC50 for ∆F508-CFTR potentiation down to 18 nM and do not reduce corrector efficacy in heterologous ∆F508-CFTR–expressing cells or primary cultures of ∆F508/∆F508 human bronchial epithelia. The ΔF508-CFTR potentiators also activated wild-type and G551D CFTR, albeit weakly. The efficacy of combination therapy for cystic fibrosis caused by the ∆F508 mutation may be improved by replacement of Ivacaftor with a potentiator that does not interfere with corrector action. []
Compound Description: This compound is another CFTR corrector under investigation for treating cystic fibrosis caused by the ΔF508 mutation. []
Relevance: Like the previous CFTR corrector, this compound also possesses the 2,2-difluoro-1,3-benzodioxol structural element, linking it to N-[3-(1,3-benzodioxol-5-yl)-4-oxochromen-2-yl]thiophene-2-carboxamide and suggesting potential commonalities in their biological profiles. []
Compound Description: Known as ABBV-2222/GLPG2222, this compound is a potent and orally bioavailable CFTR corrector currently undergoing clinical trials for cystic fibrosis treatment. It shows significant improvements over existing correctors in terms of potency, efficacy, and drug-drug interaction profiles. []
Relevance: ABBV-2222/GLPG2222 shares striking structural similarities with the target compound, both possessing the 2,2-difluoro-1,3-benzodioxol unit and the chromone ring system. This strong structural resemblance hints at potentially comparable biological activities and interactions with CFTR or related targets. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.